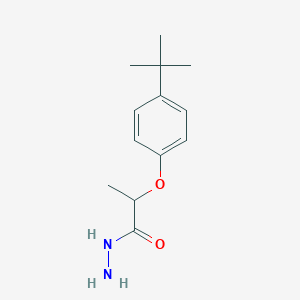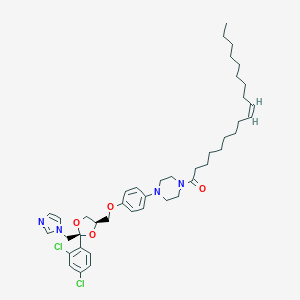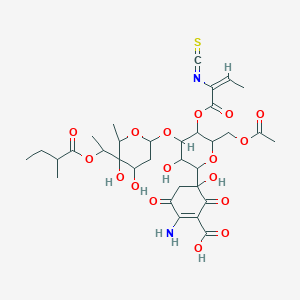
O-Demethylpaulomycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Demethylpaulomycin A (ODPA) is a natural product that belongs to the paulomycin family of antibiotics. It is produced by the soil bacterium Streptomyces paulus, and has been found to have potent anti-tumor activity. ODPA has a unique chemical structure, which makes it an interesting target for chemical synthesis and biological investigation.
Mécanisme D'action
O-Demethylpaulomycin A works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, O-Demethylpaulomycin A prevents cancer cells from dividing and growing, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
O-Demethylpaulomycin A has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of reactive oxygen species, which can cause DNA damage and contribute to cancer development. Additionally, O-Demethylpaulomycin A has been found to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-Demethylpaulomycin A in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for cancer treatment. Additionally, O-Demethylpaulomycin A has a unique chemical structure, which makes it an interesting target for chemical synthesis and biological investigation. One limitation of using O-Demethylpaulomycin A in lab experiments is its potential toxicity. While O-Demethylpaulomycin A has been found to be effective against cancer cells, it may also have toxic effects on normal cells.
Orientations Futures
There are several future directions for research on O-Demethylpaulomycin A. One area of interest is the development of O-Demethylpaulomycin A derivatives that have improved potency and selectivity for cancer cells. Another area of interest is the investigation of the molecular mechanisms underlying O-Demethylpaulomycin A's anti-tumor activity. Additionally, there is potential for O-Demethylpaulomycin A to be used in combination with other cancer therapies to enhance their effectiveness. Overall, O-Demethylpaulomycin A is a promising candidate for cancer treatment, and further research is needed to fully understand its potential.
Méthodes De Synthèse
O-Demethylpaulomycin A can be synthesized using a variety of methods, including fermentation, chemical synthesis, and biosynthesis. Fermentation involves growing the Streptomyces paulus bacteria in a culture medium, and isolating the O-Demethylpaulomycin A from the resulting broth. Chemical synthesis involves creating O-Demethylpaulomycin A from scratch using organic chemistry techniques. Biosynthesis involves genetically engineering bacteria to produce O-Demethylpaulomycin A.
Applications De Recherche Scientifique
O-Demethylpaulomycin A has been found to have potent anti-tumor activity, making it a promising candidate for cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. O-Demethylpaulomycin A works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Propriétés
Numéro CAS |
113603-74-0 |
|---|---|
Nom du produit |
O-Demethylpaulomycin A |
Formule moléculaire |
C33H44N2O17S |
Poids moléculaire |
772.8 g/mol |
Nom IUPAC |
3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C33H44N2O17S/c1-7-13(3)30(43)49-15(5)33(46)14(4)48-21(9-20(33)38)51-26-24(39)28(32(45)10-18(37)23(34)22(27(32)40)29(41)42)50-19(11-47-16(6)36)25(26)52-31(44)17(8-2)35-12-53/h8,13-15,19-21,24-26,28,34,38-40,45-46H,7,9-11H2,1-6H3,(H,41,42)/b17-8+,34-23? |
Clé InChI |
KDRLCZSKCPVIST-CAOOACKPSA-N |
SMILES isomérique |
CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)/C(=C\C)/N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O |
SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
SMILES canonique |
CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O |
Synonymes |
O-demethylpaulomycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




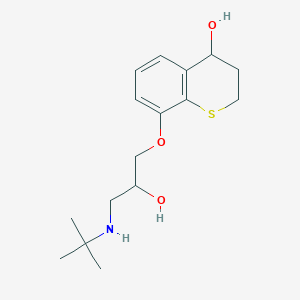




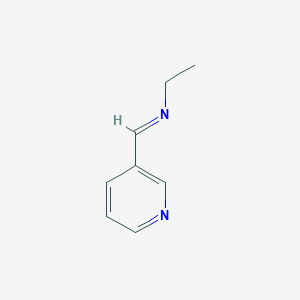
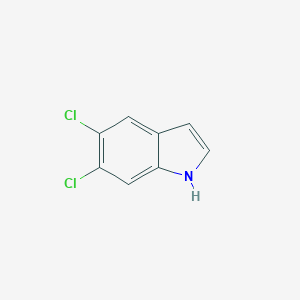
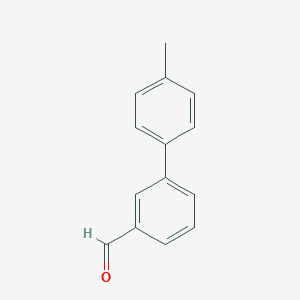
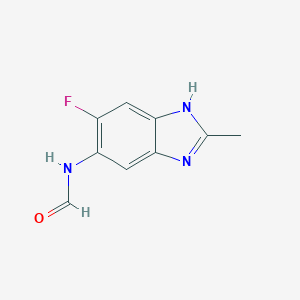
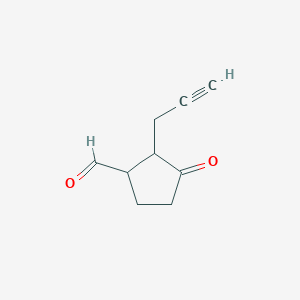
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
